H-Ala-Ala-Pro-pNA HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

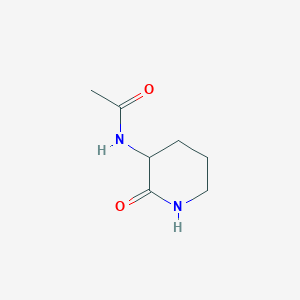

H-Ala-Ala-Pro-pNA HCl, également connu sous le nom de chlorhydrate de N-(2-acétamido)-2-[(2-acétamido-3-(4-nitroanilino)propanoyl)amino]propanamide, est un substrat peptidique synthétique. Il est couramment utilisé dans les essais biochimiques pour étudier l'activité enzymatique, en particulier pour les enzymes telles que la dipeptidyl peptidase et la prolyl tripeptidyl peptidase. Ce composé est caractérisé par ses propriétés chromogènes, qui permettent une détection et une quantification faciles des réactions enzymatiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du H-Ala-Ala-Pro-pNA HCl implique généralement l'assemblage pas à pas de la chaîne peptidique en utilisant la synthèse peptidique en phase solide (SPPS). Le processus comprend:

Réactions de couplage: Les acides aminés sont ajoutés séquentiellement à un support de résine solide. Chaque étape de couplage implique l'activation du groupe carboxyle de l'acide aminé entrant, souvent en utilisant des réactifs tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Déprotection: Après chaque couplage, le groupe protecteur sur l'extrémité amine est éliminé, généralement avec de l'acide trifluoroacétique (TFA).

Clivage de la résine: Une fois la chaîne peptidique entièrement assemblée, elle est clivée de la résine à l'aide d'un acide fort comme le TFA, qui élimine également les groupes protecteurs de la chaîne latérale.

Purification: Le peptide brut est purifié en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle

Dans un environnement industriel, la production de this compound suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. L'utilisation de réactifs en vrac et de conditions de réaction optimisées permet de mettre à l'échelle le processus tout en maintenant la qualité du produit.

Analyse Des Réactions Chimiques

Types de réactions

H-Ala-Ala-Pro-pNA HCl peut subir diverses réactions chimiques, notamment:

Hydrolyse: L'hydrolyse enzymatique par les peptidases entraîne le clivage des liaisons peptidiques, libérant de plus petits fragments peptidiques et de la p-nitroaniline.

Oxydation et réduction: Le groupe nitro sur la partie p-nitroaniline peut subir des réactions redox, bien que celles-ci soient moins fréquentes dans les essais biochimiques classiques.

Substitution: Les liaisons amides de la chaîne peptidique peuvent être ciblées pour des réactions de substitution dans des conditions spécifiques.

Réactifs et conditions courants

Hydrolyse: Enzymes telles que la dipeptidyl peptidase et la prolyl tripeptidyl peptidase dans des solutions aqueuses tamponnées.

Oxydation: Puissants oxydants tels que le permanganate de potassium (KMnO₄) ou le peroxyde d'hydrogène (H₂O₂).

Réduction: Agents réducteurs tels que le borohydrure de sodium (NaBH₄).

Principaux produits

Hydrolyse: Produit de plus petits peptides et de la p-nitroaniline, qui est détectable en raison de ses propriétés chromogènes.

Oxydation et réduction: Modifie le groupe nitro, formant potentiellement des dérivés aminés ou d'autres produits oxydés.

Applications de recherche scientifique

This compound est largement utilisé dans la recherche scientifique en raison de son utilité en tant que substrat chromogène. Ses applications comprennent:

Essais d'activité enzymatique: Utilisé pour mesurer l'activité des peptidases, en particulier la dipeptidyl peptidase et la prolyl tripeptidyl peptidase.

Développement de médicaments: Aide à la recherche d'inhibiteurs potentiels des peptidases, qui sont des cibles d'interventions thérapeutiques dans des maladies telles que le diabète et le cancer.

Études biochimiques: Facilite l'étude de la cinétique enzymatique et des mécanismes.

Production industrielle d'enzymes: Utilisé dans le contrôle qualité pour évaluer l'activité des enzymes produites industriellement.

Mécanisme d'action

Le principal mécanisme d'action du this compound implique son rôle de substrat pour des peptidases spécifiques. Lorsque ces enzymes clivent les liaisons peptidiques, la p-nitroaniline est libérée. La libération de la p-nitroaniline, qui est chromogène, permet la quantification de l'activité enzymatique en mesurant l'absorbance à une longueur d'onde spécifique (généralement autour de 405 nm).

Applications De Recherche Scientifique

H-Ala-Ala-Pro-pNA HCl is widely used in scientific research due to its utility as a chromogenic substrate. Its applications include:

Enzyme Activity Assays: Used to measure the activity of peptidases, particularly dipeptidyl peptidase and prolyl tripeptidyl peptidase.

Drug Development: Helps in screening potential inhibitors of peptidases, which are targets for therapeutic interventions in diseases like diabetes and cancer.

Biochemical Studies: Facilitates the study of enzyme kinetics and mechanisms.

Industrial Enzyme Production: Used in quality control to assess the activity of industrially produced enzymes.

Mécanisme D'action

The primary mechanism of action for H-Ala-Ala-Pro-pNA HCl involves its role as a substrate for specific peptidases. When these enzymes cleave the peptide bonds, p-nitroaniline is released. The release of p-nitroaniline, which is chromogenic, allows for the quantification of enzyme activity by measuring the absorbance at a specific wavelength (typically around 405 nm).

Comparaison Avec Des Composés Similaires

Composés similaires

H-Ala-Pro-pNA HCl: Un autre substrat chromogène utilisé pour des essais enzymatiques similaires, mais avec une chaîne peptidique plus courte.

H-Gly-Pro-pNA HCl: Utilisé pour l'étude des prolyl peptidases avec une séquence peptidique différente.

Suc-Ala-Ala-Pro-pNA: Une version succinylée qui peut avoir des propriétés de solubilité et de stabilité différentes.

Unicité

H-Ala-Ala-Pro-pNA HCl est unique en raison de sa séquence peptidique spécifique, ce qui en fait un substrat privilégié pour certaines peptidases. Ses propriétés chromogènes et la facilité de détection de la libération de p-nitroaniline le rendent très précieux dans les essais biochimiques.

Propriétés

IUPAC Name |

1-[2-(2-aminopropanoylamino)propanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O5.ClH/c1-10(18)15(23)19-11(2)17(25)21-9-3-4-14(21)16(24)20-12-5-7-13(8-6-12)22(26)27;/h5-8,10-11,14H,3-4,9,18H2,1-2H3,(H,19,23)(H,20,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKUAVHCDNGKPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B12107664.png)

![2H-Cyclopenta[b]furan-2,5-diol,hexahydro-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-,(3aR,4R,5R,6aS)-](/img/structure/B12107678.png)

![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/structure/B12107679.png)

![3-Methoxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12107683.png)

![Tert-butyl-dimethyl-[(2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane](/img/structure/B12107686.png)